4-nitro-N-(piperidin-1-yl)pyridin-3-amine
Overview
Description
4-nitro-N-(piperidin-1-yl)pyridin-3-amine is a heterocyclic compound that features both a piperidine and a pyridine ring. The presence of a nitro group at the 4-position of the pyridine ring and a piperidinyl group at the nitrogen atom of the pyridine ring makes this compound unique. Compounds containing piperidine and pyridine moieties are known for their wide range of biological activities and are often used in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(piperidin-1-yl)pyridin-3-amine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Amination: The nitrated pyridine is then subjected to amination with piperidine. This step often involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Reduction: 4-amino-N-(piperidin-1-yl)pyridin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-nitro-N-(piperidin-1-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-nitro-N-(piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinyl group enhances the compound’s ability to bind to specific receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(pyrrolidin-1-yl)pyridin-3-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-nitro-N-(morpholin-1-yl)pyridin-3-amine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
4-nitro-N-(piperidin-1-yl)pyridin-3-amine is unique due to the combination of the nitro group and the piperidinyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug discovery and development .
Properties
IUPAC Name |
4-nitro-N-piperidin-1-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)10-4-5-11-8-9(10)12-13-6-2-1-3-7-13/h4-5,8,12H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFYSCIWCAJXKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=CN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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